molecular formula C20H16N2O3S B2410474 (Z)-2,4-dimethoxy-N-(naphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide CAS No. 328118-44-1

(Z)-2,4-dimethoxy-N-(naphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide

Cat. No. B2410474
CAS RN: 328118-44-1
M. Wt: 364.42
InChI Key: UGXJWCXGULIYOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(Z)-2,4-dimethoxy-N-(naphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Molecular Structure Analysis

The molecular structure of thiazoles, including “(Z)-2,4-dimethoxy-N-(naphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide”, is characterized by a five-membered ring containing sulfur and nitrogen . The substituents at positions 2 and 4 of the thiazole ring can significantly affect the biological outcomes .

Scientific Research Applications

Photosensitive Material Industry: Spectrum Sensitization Added Dye

(Z)-2,4-dimethoxy-N-(naphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide: plays a crucial role in the photosensitive material industry. Specifically, it enhances and improves the light sensitivity and color sensitivity of color films, particularly those with a red hue. This compound acts as a spectrum sensitization added dye, contributing to the overall quality of color film production .

Antimicrobial Applications

Schiff bases derived from naphtho[1,2-d]thiazol-2-amine exhibit antimicrobial properties. These compounds have been investigated for their potential in combating various microbial infections. Researchers have explored their effectiveness against bacteria, fungi, and other pathogens .

Neuroprotective Agents

(Z)-2,4-dimethoxy-N-(naphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide: has been studied as a neuroprotectant. In particular, it activates KCa2/3 channels, which play a role in neuronal function. This activation may have therapeutic implications for neurodegenerative conditions and other neurological disorders .

Bioactive Molecules and Materials

The compound’s structure allows for the synthesis of naphtho[2,1-d]oxazoles, which have diverse applications. These oxazoles are valuable for constructing bioactive molecules and materials. Notably, they exhibit outstanding functional group tolerance, making them versatile building blocks in chemical synthesis .

Future Directions

The future directions for research on “(Z)-2,4-dimethoxy-N-(naphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine, given the wide range of biological activities exhibited by thiazoles .

properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-2,4-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c1-24-13-8-9-15(16(11-13)25-2)19(23)22-20-21-18-14-6-4-3-5-12(14)7-10-17(18)26-20/h3-11H,1-2H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXJWCXGULIYOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2,4-dimethoxy-N-(naphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide

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